(2R,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
Description
Molecular Formula: C₁₄H₁₉ClN₂O₄ Molecular Weight: 314.77 g/mol CAS No.: 1217457-41-4 MDL No.: MFCD11101165 Storage: Sealed in dry conditions at room temperature .
This compound is a pyrrolidine-based hydrochloride salt featuring a benzyl ester at position 1, a methyl ester at position 2, and an amino group at position 3. The (2R,4R) stereochemistry is critical for its applications in pharmaceutical synthesis, particularly as a chiral intermediate or amino acid protector .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRSJJKBDFSMT-MNMPKAIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662648 | |
| Record name | 1-Benzyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217457-41-4 | |
| Record name | 1-Benzyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and methyl 4-aminopyrrolidine-1,2-dicarboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are optimized to ensure maximum yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process is scaled up from laboratory conditions, with careful monitoring of reaction parameters to maintain product integrity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2R,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Fluorinated Analog :
- Name : (2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate
- Molecular Formula: C₁₄H₁₆FNO₄
- Molecular Weight : 281.28 g/mol
- CAS No.: 72180-24-6
- Key Differences: Replaces the amino group with fluorine at position 4. The fluorine atom enhances electronegativity and may alter metabolic stability or binding affinity in drug candidates. Stereochemistry (2S,4R) further distinguishes reactivity .
tert-Butyl Ester Analog :
- Name: (2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Hydrochloride
- Molecular Formula : C₁₁H₂₁ClN₂O₄
- Molecular Weight : 280.75 g/mol
- CAS No.: 1217474-04-8
- Key Differences : Substitutes benzyl with a tert-butyl group, increasing steric bulk and lipophilicity. This modification improves solubility in organic solvents and is preferred in peptide synthesis for temporary protection of amine groups .
Diastereomers and Stereochemical Variants
(2S,4S)-Diastereomer :
- CAS No.: 1515919-15-9
- Molecular Formula : C₁₄H₁₉ClN₂O₄ (identical to target compound)
- Used in agrochemicals and active pharmaceutical ingredients (APIs) .
(2R,4S)-Diastereomer :
- CAS No.: 489446-77-7
- Molecular Formula : C₁₄H₁₉ClN₂O₄
- Key Differences: The 4S configuration may reduce hydrogen-bonding capacity compared to the 4R amino group. Applications include catalysis and specialty chemical synthesis .
Biological Activity
(2R,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a compound with significant biological activity, particularly in the context of neurological research. This compound is known for its interactions with metabotropic glutamate receptors (mGluRs), which are critical in modulating synaptic transmission and plasticity in the brain.
- Molecular Formula: C₁₄H₁₉ClN₂O₄
- Molecular Weight: 314.77 g/mol
- CAS Number: 1217457-41-4
The primary biological activity of this compound is attributed to its role as a positive allosteric modulator of mGluR4. Activation of mGluR4 has been shown to have neuroprotective effects, particularly in models of neurodegeneration.
- Neuroprotection: Research indicates that mGluR4 activation can reduce glutamatergic transmission at synapses, which may help mitigate excitotoxicity associated with various neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .
- Dyskinesia Management: Studies have explored the potential of mGluR4 modulators in managing L-DOPA-induced dyskinesia in rodent models. While the compound did not reverse established dyskinesia, it showed promise in delaying its onset .
- Synaptic Plasticity: The compound's interaction with mGluRs suggests a role in enhancing synaptic plasticity, which is crucial for learning and memory processes .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
